Synthesis and characterization of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Synthesis and characterization of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Synthesis and Characterization of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Executive Summary
This guide provides a comprehensive, research-level overview of the synthesis and detailed physicochemical characterization of the novel heterocyclic compound, 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This document outlines a robust and reproducible two-step synthetic pathway, commencing with the formation of a key thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. We delve into the mechanistic rationale behind the chosen reaction conditions and provide detailed, step-by-step experimental protocols. The structural elucidation of the target compound is unequivocally confirmed through a suite of spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. All quantitative data are systematically presented, and key workflows are visualized to enhance clarity for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a privileged pharmacophore in modern drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding allow it to interact with a wide array of biological receptors with high affinity.[3] Consequently, derivatives of 1,2,4-triazole exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5]
The incorporation of a thiol or thione group at the 3-position of the triazole ring often enhances this biological potency.[3] These sulfur-containing heterocycles are of significant interest for their diverse therapeutic potential.[1][5] This guide focuses on the targeted synthesis of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol , a molecule designed to synergistically combine the features of three distinct pharmacophoric fragments:
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The 4-Chlorobenzyl Moiety: A common substituent in pharmacologically active compounds, known to influence lipophilicity and binding interactions.
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The N-Allyl Group: An unsaturated substituent that can modulate biological activity and provide a handle for further chemical modification.
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The 1,2,4-Triazole-3-thiol Core: The central heterocyclic system responsible for a wide range of bioactivities.
The successful synthesis and rigorous characterization of this target compound are critical first steps in evaluating its potential as a novel therapeutic agent.
Synthetic Strategy and Mechanistic Rationale
The most reliable and versatile method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed cyclization of an appropriately substituted 1-acylthiosemicarbazide intermediate.[6][7][8] This strategy offers high yields and allows for significant structural diversity.
Our proposed two-step synthetic pathway is as follows:
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Step 1: Synthesis of the Thiosemicarbazide Intermediate. This involves the reaction of 2-(4-chlorophenyl)acetohydrazide with allyl isothiocyanate. The lone pair on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the key intermediate, 1-(2-(4-chlorophenyl)acetyl)-4-allylthiosemicarbazide .
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Step 2: Base-Catalyzed Intramolecular Cyclization. The thiosemicarbazide intermediate is treated with an aqueous base (e.g., sodium hydroxide). The base facilitates the tautomerization and subsequent intramolecular nucleophilic attack of a nitrogen atom onto the carbonyl carbon, leading to ring closure. A dehydration step then yields the stable aromatic 1,2,4-triazole ring.[9] Acidification of the reaction mixture protonates the thiolate salt, precipitating the final product.
This approach is chosen for its efficiency and the relative ease of purification of both the intermediate and the final product.
Detailed Experimental Protocols
Materials and Instrumentation
All reagents and solvents were procured from commercial suppliers (e.g., Sigma-Aldrich, Merck) and used without further purification. Reactions were monitored by Thin Layer Chromatography (TLC) on silica gel 60 F254 plates.[3] Melting points were determined using an open capillary melting point apparatus and are uncorrected.[3]
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FT-IR Spectra: Recorded on a Perkin-Elmer spectrometer using KBr pellets.
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NMR Spectra: ¹H and ¹³C NMR spectra were recorded on a Bruker 500 MHz spectrometer in DMSO-d₆, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10]
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Mass Spectra: Recorded on a Bruker UHR-TOF mass spectrometer with ESI ionization.[3]
Step 1: Synthesis of 1-(2-(4-chlorophenyl)acetyl)-4-allylthiosemicarbazide (Intermediate)
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Preparation of Hydrazide: 2-(4-chlorophenyl)acetohydrazide was prepared as a precursor by refluxing ethyl 2-(4-chlorophenyl)acetate with an excess of hydrazine hydrate in ethanol, following established literature procedures.
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Reaction Setup: To a solution of 2-(4-chlorophenyl)acetohydrazide (1.85 g, 10 mmol) in absolute ethanol (50 mL), allyl isothiocyanate (1.0 g, 10 mmol) was added dropwise.
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Reflux: The reaction mixture was refluxed with constant stirring for 4 hours. The progress of the reaction was monitored by TLC.
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Isolation and Purification: Upon completion, the reaction mixture was cooled to room temperature. The resulting white solid precipitate was filtered under suction, washed with cold ethanol (2 x 10 mL), and dried in a vacuum desiccator.
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Yield: 85%
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Appearance: White crystalline solid
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Step 2: Synthesis of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol (Target Compound)
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Reaction Setup: The intermediate thiosemicarbazide (2.84 g, 10 mmol) was suspended in an aqueous solution of sodium hydroxide (8%, 40 mL).
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Reflux: The suspension was heated under reflux for 6 hours, during which a clear solution was formed. The reaction involves the intramolecular cyclization and elimination of a water molecule.
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Work-up and Precipitation: The reaction mixture was cooled to room temperature and filtered to remove any minor impurities. The clear filtrate was then carefully acidified to a pH of ~5-6 with dilute hydrochloric acid (10% v/v) with constant stirring.
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Isolation and Purification: The resulting white precipitate was filtered, washed thoroughly with distilled water until the washings were neutral to litmus paper, and then dried. The crude product was recrystallized from ethanol to afford pure crystals of the title compound.
Physicochemical and Spectroscopic Characterization
The structural integrity and purity of the newly synthesized compound were confirmed through comprehensive analysis. The workflow for this characterization is depicted below.
Data Summary Table
The key physicochemical and spectroscopic data are summarized in the table below for clarity and ease of reference.
| Parameter | Observed Data |
| Molecular Formula | C₁₂H₁₂ClN₃S |
| Molecular Weight | 265.76 g/mol |
| Physical Appearance | White crystalline solid |
| Yield | 78% (after recrystallization) |
| Melting Point | 162-164 °C |
| FT-IR (KBr, cm⁻¹) | 3105 (N-H str.), 2920 (C-H str., allyl), 2580 (S-H str.), 1605 (C=N str.), 1510 (C=C str., Ar), 1280 (C=S str.), 745 (C-Cl str.) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 13.85 (s, 1H, SH), 7.35 (d, J=8.5 Hz, 2H, Ar-H), 7.28 (d, J=8.5 Hz, 2H, Ar-H), 5.75 (m, 1H, =CH-), 5.10 (dd, 1H, =CH₂), 4.95 (dd, 1H, =CH₂), 4.50 (d, 2H, N-CH₂), 4.15 (s, 2H, Ar-CH₂) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 167.2 (C-SH), 150.5 (C=N), 134.8, 132.0, 131.5, 130.9, 128.8, 117.5, 48.1 (N-CH₂), 32.5 (Ar-CH₂) |
| Mass Spec (ESI-MS) | m/z 266.05 [M+H]⁺ |
Interpretation of Spectroscopic Data
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FT-IR Spectroscopy: The spectrum confirms the presence of all key functional groups. A broad peak at 2580 cm⁻¹ is characteristic of the S-H stretch, supporting the thiol tautomer. The N-H stretch appears around 3105 cm⁻¹, while the sharp C=N stretch at 1605 cm⁻¹ confirms the formation of the triazole ring.
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¹H NMR Spectroscopy: The most diagnostically significant signal is the downfield singlet at δ 13.85 ppm, which is characteristic of the acidic thiol proton (SH) of the 1,2,4-triazole-3-thiol ring.[4][11] The signals for the allyl group (the methine proton at δ 5.75 and the terminal vinyl protons at δ 5.10 and 4.95) and the two distinct methylene singlets (N-CH₂ of the allyl group at δ 4.50 and the benzyl CH₂ at δ 4.15) are all present with the correct integrations and multiplicities. The characteristic AA'BB' pattern for the para-substituted benzene ring is observed at δ 7.35 and 7.28.
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¹³C NMR Spectroscopy: The spectrum shows the expected number of carbon signals. The signal at δ 167.2 ppm is assigned to the C-3 carbon of the triazole ring attached to the thiol group (C-SH).
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Mass Spectrometry: The ESI-MS spectrum shows a protonated molecular ion peak [M+H]⁺ at m/z 266.05, which corresponds to the calculated molecular weight of the target compound (265.76), thus confirming its successful synthesis.
Thiol-Thione Tautomerism
It is well-established that 1,2,4-triazole-3-thiols can exist in equilibrium with their 1,2,4-triazole-3-thione tautomeric form. The predominant form in solution and the solid state can be determined using spectroscopic evidence.
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